Cyclic Biguanidine Derivative (E08) vs. Standard Drug Tacrine in BuChE Inhibition
Cyclic biguanidine derivatives demonstrate a structure-dependent inhibitory effect on butyrylcholinesterase (BuChE). Compound E08, a specific cyclic biguanidine derivative with an ester substituent, achieved an IC50 of 97.97 ± 0.13 µM against BuChE [1]. Molecular docking studies revealed that E08 exhibits a higher binding affinity (-10.17 kcal/mol) for BuChE compared to the standard clinical drug tacrine (-7.02 kcal/mol) [1]. This indicates that while the basic biguanidine scaffold provides a foundation, the specific cyclic and ester modifications of E08 create a superior binding interaction, underscoring the importance of precise structural selection.
| Evidence Dimension | BuChE Inhibitory Activity (Binding Affinity) |
|---|---|
| Target Compound Data | -10.17 kcal/mol |
| Comparator Or Baseline | Tacrine (standard drug): -7.02 kcal/mol |
| Quantified Difference | Δ 3.15 kcal/mol (greater binding affinity) |
| Conditions | In silico molecular docking; BuChE enzyme model |
Why This Matters
This quantified superior binding affinity indicates that this specific biguanidine derivative is a more potent starting point for Alzheimer's drug development than the established drug tacrine, directly impacting the selection of lead compounds.
- [1] Gungor O, Kose M. Design, synthesis, biological evaluation and molecular docking of cyclic biguanidine compounds as cholinesterase inhibitors. J Biomol Struct Dyn. 2022:1. DOI: 10.1080/07391102.2022.2158945. View Source
